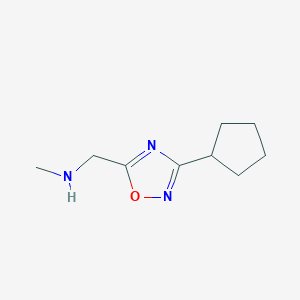
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methylthiophene, followed by sulfonation to introduce the sulfonamide group. The final step involves coupling with 3-methylpyridin-2-amine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is also common in industrial settings .
化学反应分析
Types of Reactions
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
科学研究应用
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide has several applications in scientific research:
作用机制
The mechanism of action of 5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects . The compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy in various applications .
相似化合物的比较
Similar Compounds
- 5-bromo-3-methyl-2-(2,2,2-trimethylacetamido)pyridine
- 5-bromo-2-methylpyridine
- 5-bromo-N-methyl-3-nitropyridin-2-amine
Uniqueness
Compared to similar compounds, 5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide stands out due to its unique combination of a thiophene ring and a sulfonamide group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research fields .
属性
分子式 |
C11H11BrN2O2S2 |
|---|---|
分子量 |
347.3 g/mol |
IUPAC 名称 |
5-bromo-2-methyl-N-(3-methylpyridin-2-yl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C11H11BrN2O2S2/c1-7-4-3-5-13-11(7)14-18(15,16)9-6-10(12)17-8(9)2/h3-6H,1-2H3,(H,13,14) |
InChI 键 |
QGNBWDBDNOOPSD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=C(SC(=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)




![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)



![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
